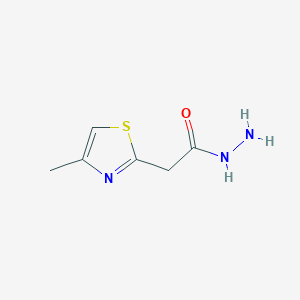

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is an organic compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

Starting Material: 4-methyl-1,3-thiazole-2-carboxylic acid

Reagent: Hydrazine hydrate

Solvent: Ethanol

Conditions: Reflux

The reaction proceeds with the formation of the hydrazide derivative, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides or sulfoxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Introduction of various functional groups, such as alkyl, acyl, or aryl groups.

Applications De Recherche Scientifique

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential antimicrobial, antifungal, and anticancer properties.

Biology: Used in studies related to enzyme inhibition and protein interactions.

Materials Science: Investigated for its role in the synthesis of novel materials with unique electronic and optical properties.

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.

Hydrazide Derivatives: Compounds such as isoniazid and hydralazine are also hydrazide derivatives with different biological activities.

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is unique due to the presence of both the thiazole ring and the hydrazide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Activité Biologique

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's interactions with various biomolecules and its potential therapeutic applications make it a significant subject of study. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

The primary mechanism of action for this compound involves its interaction with topoisomerase II , an enzyme crucial for DNA replication and repair. By binding to topoisomerase II, the compound induces DNA double-strand breaks, leading to cell cycle arrest at the G2 phase and ultimately resulting in apoptosis (programmed cell death) . This interaction highlights its potential as an anticancer agent.

This compound exhibits several notable biochemical properties:

- Antimicrobial Activity : Studies indicate that this compound possesses antibacterial properties against various strains of bacteria . Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Analgesic and Anti-inflammatory Effects : The compound has been associated with significant analgesic and anti-inflammatory activities, making it a candidate for pain management therapies .

- Cellular Effects : The compound influences cellular functions by modulating cell signaling pathways and gene expression. Its ability to induce DNA damage can trigger stress responses in cells, leading to apoptosis .

Research Findings

Recent studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines via DNA damage | |

| Analgesic | Exhibits pain-relieving effects in animal models | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on Hepatocellular carcinoma (HepG-2) cell lines using MTT assays. The results demonstrated a significant reduction in cell viability correlating with increased concentrations of the compound, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, suggesting its utility in treating resistant infections .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses may exhibit therapeutic effects with minimal toxicity, while higher doses can lead to significant adverse effects such as severe DNA damage and cell death . This dose-response relationship is critical for determining safe and effective therapeutic ranges.

Propriétés

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSURXTIRTROR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407173 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448229-66-1 |

Source

|

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.